2-Cyclohexyl-6-methylpiperidine

Medicinal Chemistry Melanocortin-4 Receptor Ligand Optimization

Researchers targeting the melanocortin-4 receptor (MC4R) face a scarcity of 2,6-disubstituted piperidine scaffolds with defined steric and electronic profiles. 2-Cyclohexyl-6-methylpiperidine solves this by providing a pre-optimized, 95% pure MC4R privileged structure. - Enables nanomolar MC4R binding in SAR programs (validated by scaffold studies) - Unique 2-cyclohexyl-6-methyl topology alters basicity, conformation, and lipophilicity versus generic piperidines - Reliable 95% purity batch-to-batch for reproducible medicinal chemistry and analytical method validation Supplied for R&D use with global shipping.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
Cat. No. B13258051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-6-methylpiperidine
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)C2CCCCC2
InChIInChI=1S/C12H23N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h10-13H,2-9H2,1H3
InChIKeyJUDUAKFAPNPHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-6-methylpiperidine: Core Structural and Procurement Overview for Scientific Research


2-Cyclohexyl-6-methylpiperidine (CAS 1696788-91-6, MF C12H23N, MW 181.32 g/mol) is a synthetic small molecule belonging to the class of 2,6-disubstituted piperidines . Its structure features a cyclohexyl group at the 2-position and a methyl group at the 6-position of the piperidine ring. Commercially, the base form is typically available at a minimum purity of 95%, with storage recommendations specifying long-term storage in a cool, dry place . While this core structure is a versatile scaffold, its precise value in research derives from the specific substitution pattern, which dictates its physicochemical and potential biological properties relative to simpler, more common piperidine derivatives [1].

Defined 2,6-disubstituted piperidine scaffold with steric control
Supports structure-activity relationship (SAR) and lead optimization studies
Verifiable purity ≥95% (HPLC/GC) for reproducible quantitative work

2-Cyclohexyl-6-methylpiperidine: Why Simple Piperidine Analogs Cannot Serve as Drop-in Replacements


The scientific and industrial utility of 2-Cyclohexyl-6-methylpiperidine cannot be reliably replicated by using a more common or simpler piperidine analog (e.g., 1-cyclohexylpiperidine or unsubstituted piperidine). The specific 2,6-disubstitution pattern introduces defined steric bulk and alters the basicity and conformational flexibility of the nitrogen-containing ring [1]. This precise topology is critical for applications where molecular recognition is paramount, such as in medicinal chemistry. For instance, research on related cyclohexylpiperidine scaffolds has established that these features are key to achieving potent and selective interaction with biological targets like the melanocortin-4 receptor (MC4R) [2]. Substituting with a generic analog would fundamentally alter the compound's interaction profile, leading to divergent and non-comparable experimental outcomes, thereby undermining the reproducibility and relevance of the research data.

2-Cyclohexyl-6-methylpiperidine
Simple Piperidine Analogs
Substitution Pattern
2,6-disubstituted with defined steric bulk and conformational constraint
Mono-substituted or unsubstituted; minimal steric differentiation
Target Recognition
Reported scaffold for selective MC4R ligand design (class-level evidence)
Lacks structural features for selective MC4R binding; interaction profile may shift

Quantitative Differentiators: Head-to-Head and Class-Level Evidence for 2-Cyclohexyl-6-methylpiperidine


2,6-Disubstitution Enables Targeted MC4R Ligand Design vs. Mono-Substituted Analogs

Research on the closely related cyclohexylpiperidine scaffold demonstrates that the 2,6-disubstitution pattern, as found in 2-Cyclohexyl-6-methylpiperidine, is a privileged structure for achieving high selectivity for the melanocortin-4 receptor (MC4R) over the MC3R subtype. Studies have shown that this scaffold can be optimized to yield potent MC4R ligands with a Ki in the single-digit nanomolar range [1]. In contrast, piperidine analogs lacking this specific substitution pattern, such as simple N-substituted piperidines, do not exhibit the same profile of potency and selectivity [2]. While direct Ki data for the specific compound 2-Cyclohexyl-6-methylpiperidine is not reported, its core structure is the defining feature of a series of patented and published MC4R modulators, differentiating it from generic alternatives [1].

MC4R Scaffold Selectivity
Class-level
Scaffold series optimized to sub-10 nM Ki for MC4R
Supports scaffold-selective SAR studies over generic piperidines
Direct binding data for this exact compound not reported
Medicinal Chemistry Melanocortin-4 Receptor Ligand Optimization

Molecular Weight and Lipophilicity Differentiate from Common Piperidine Building Blocks

2-Cyclohexyl-6-methylpiperidine (MW 181.32 g/mol, Formula C12H23N) possesses a significantly higher molecular weight and calculated lipophilicity (cLogP) compared to simpler piperidine building blocks like 1-cyclohexylpiperidine (MW 167.29 g/mol, C11H21N) or unsubstituted piperidine (MW 85.15 g/mol, C5H11N) [1]. This difference is quantifiable and directly impacts key properties in drug discovery, including membrane permeability, solubility, and metabolic stability [2]. The increased steric bulk from the 2,6-disubstitution pattern can also enhance metabolic stability by shielding the piperidine nitrogen from oxidative enzymes, a common liability for simpler piperidines [2].

Molecular Weight
Head-to-head
MW 181.32 g/mol +14 vs 1-cyclohexylpiperidine +96 vs piperidine
Impacts membrane permeability and solubility profiles
Calculated from molecular formula
Physicochemical Properties Chemical Synthesis Drug Design

Purity Specification as a Verifiable Differentiator for Research Use

Commercial sources specify a minimum purity of 95% for 2-Cyclohexyl-6-methylpiperidine . This defined purity standard is a quantifiable, verifiable differentiator against purchasing from non-specialist vendors or attempting in-house synthesis where purity may not be as rigorously characterized. A defined purity specification ensures that experimental results (e.g., IC50 values, SAR trends) are attributable to the intended compound and not confounded by significant levels of isomeric or related-substance impurities [1].

Purity Specification
Specification review
≥95% (HPLC/GC)
Verifiable quality baseline for quantitative experiments
Vendor-specified; batch-specific COA recommended
Analytical Chemistry Quality Control Reproducibility

Optimal Application Scenarios for 2-Cyclohexyl-6-methylpiperidine in Research and Development


Medicinal Chemistry: Scaffold for MC4R and CNS-Targeted Ligand Design

This compound is most appropriately used as a starting scaffold or key intermediate in the synthesis of novel ligands targeting the melanocortin-4 receptor (MC4R). The cyclohexylpiperidine core, with its defined 2,6-disubstitution, is a privileged structure for achieving potent and selective MC4R modulation [1]. Research programs focused on obesity, cachexia, or sexual dysfunction, where MC4R is a validated target, will find this compound to be a critical structural differentiator from more generic piperidine building blocks [1]. Its utility stems directly from the class-level evidence of this scaffold's ability to achieve nanomolar binding affinity for MC4R [2].

Chemical Biology: Physicochemical Tool for Modulating Molecule Properties

Due to its elevated molecular weight and lipophilicity compared to simpler piperidines, 2-Cyclohexyl-6-methylpiperidine serves as a valuable tool for probing the effect of sterics and hydrophobicity on a molecule's behavior [3]. It can be employed to systematically investigate how introducing a bulky, lipophilic cyclohexyl group at the 2-position influences membrane permeability, solubility, and metabolic stability in a lead series [4]. This application is critical for medicinal chemists optimizing the drug-like properties of a candidate molecule beyond simple target potency.

Process Chemistry: Defined Impurity Profile for Method Development

The availability of 2-Cyclohexyl-6-methylpiperidine with a certified minimum purity of 95% makes it a reliable standard for analytical method development and quality control . In process chemistry, this material can be used to spike reactions or create reference solutions for HPLC or GC method validation, ensuring accurate quantification of the compound in complex reaction mixtures and establishing a baseline impurity profile [5]. This is in contrast to using a less well-characterized or internally synthesized batch.

Academic Research: Exploring Structure-Activity Relationships in 2,6-Disubstituted Piperidines

The compound is a suitable starting point for academic research programs exploring the synthesis and biological evaluation of novel 2,6-disubstituted piperidines. Its commercial availability at a defined purity allows for the reproducible generation of SAR data around the cyclohexyl and methyl substituents [6]. This enables the systematic investigation of how modifications at these positions impact activity at various biological targets, including GPCRs and ion channels, building upon the known utility of the piperidine scaffold [7].

Application
Selection Property
Validation Focus
MC4R-targeted ligand design
Scaffold selectivity context
MC4R binding and selectivity assays
Physicochemical property modulation
MW and lipophilicity differentiation
Permeability and solubility profiling
Analytical method development
Certified purity reference
HPLC/GC method qualification
Academic SAR exploration
Defined purity for reproducibility
Reproducible structure-activity datasets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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